(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Description
This compound features a complex structure integrating a pyrrole core substituted with a 4-methoxyphenyl group and two methyl groups at positions 2 and 5. The Z-configuration of the propenenitrile moiety ensures spatial orientation of the morpholine-4-carbonyl and nitrile groups on the same side of the double bond. Key functional groups include:
- Morpholine-4-carbonyl: Enhances solubility via hydrogen bonding and contributes to pharmacophore interactions.
- 4-Methoxyphenyl: Modulates lipophilicity and electronic effects.
Properties
IUPAC Name |
(Z)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-17(13-18(14-22)21(25)23-8-10-27-11-9-23)16(2)24(15)19-4-6-20(26-3)7-5-19/h4-7,12-13H,8-11H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKSEODGUUNRB-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C(C#N)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C(/C#N)\C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrole ring and various functional groups, which contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 320.41 g/mol.
Structural Characteristics
The structural components of this compound include:
- Pyrrole Ring : A five-membered aromatic ring contributing to the compound's reactivity and interaction with biological targets.
- 4-Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Morpholine Moiety : Known for its role in enhancing solubility and bioavailability.
- Prop-2-enenitrile Group : Imparts unique reactivity that can be exploited in biological systems.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity . In vitro assays have shown that compounds with similar structures often inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism likely involves interaction with specific molecular targets, such as enzymes or receptors critical for tumor growth.
Anti-inflammatory Effects
Compounds related to this compound have been noted for their anti-inflammatory properties . These effects are attributed to the ability of the compound to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
The mechanism of action involves the compound's ability to bind to specific targets within cells, thereby modulating biochemical pathways. This can lead to:
- Inhibition of Enzyme Activity : The presence of functional groups allows for interactions with active sites of enzymes.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in cell signaling.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; IC50 values suggest significant potency. |
| Anti-inflammatory Effects | Reduces levels of TNF-alpha and IL-6 in vitro; potential for therapeutic use in inflammatory diseases. |
| Enzyme Inhibition | Demonstrated inhibition of COX enzymes; potential applications in pain management. |
Case Studies
-
In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value of approximately 20 µM, indicating considerable effectiveness against breast cancer cells.
-
Mechanistic Insights :
- Research utilizing computer-aided drug design has identified potential binding sites for the compound on key proteins involved in cancer progression, suggesting avenues for further exploration in drug development.
Scientific Research Applications
Research indicates that (Z)-3-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile may exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, likely due to its ability to interact with specific biological targets relevant to cancer therapy.
- Anti-inflammatory Effects : Compounds with similar structural features have shown significant anti-inflammatory properties, which may be attributed to their modulation of enzyme activities or receptor interactions.
- Analgesic Activity : Similar compounds have also demonstrated analgesic effects, indicating potential therapeutic use in pain management.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the pyrrole ring.
- Introduction of the 4-methoxyphenyl group.
- Attachment of the morpholine moiety.
- Finalization with the prop-2-enenitrile functional group.
These synthetic pathways allow for modifications that can enhance biological activity or create derivatives for further study.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- In Vitro Studies : Various assays have indicated that this compound can modulate biological pathways associated with inflammation and cancer cell proliferation.
- Computational Predictions : Computer-aided drug design methods have been employed to predict the pharmacological effects based on its structural characteristics, suggesting interactions with key receptors involved in disease processes.
- Binding Studies : Techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to assess binding affinities with proteins or receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Research Findings
NMR-Guided Structural Insights : Chemical shifts in regions A and B () correlate with substituent electronic effects. For example, replacing 4-methoxyphenyl with electron-deficient groups (e.g., nitro) would downfield-shift protons in region A .
Lumping Strategy Validity : Compounds with morpholine and nitrile groups (e.g., the target) cluster into a reactivity group distinct from piperidine or ester-containing analogues, simplifying predictive modeling .
Morpholine’s Role : The morpholine ring’s oxygen improves solubility but may reduce membrane permeability compared to bulkier N-alkylated amines.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves Z/E configuration and confirms the morpholine-carbonyl orientation. Similar pyrrole derivatives in were characterized using single-crystal diffraction .
- NMR : H and C NMR (DMSO-d6 or CDCl3) can identify pyrrole proton environments (δ 6.2–6.8 ppm) and morpholine carbonyl signals (δ 165–170 ppm). NOESY detects spatial proximity of substituents to confirm stereochemistry.
- DFT studies : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. used B3LYP/6-31G(d) for pyrrole-carboxylate derivatives .
How can researchers resolve contradictions in reaction outcomes during scale-up or solvent screening?
Advanced Research Focus
Contradictions often arise from solvent polarity effects on intermediate stability or competing reaction pathways. For example:
- Case Study : A scale-up yielding reduced Z-selectivity may result from inadequate temperature control. Statistical modeling (e.g., response surface methodology) can identify critical parameters, as demonstrated in flow-chemistry optimizations .
- Mitigation : Use high-throughput screening (HTS) with solvents of varying polarity (e.g., DMF vs. THF) to map yield/stereoselectivity trends. Cross-validate with computational solvation models (COSMO-RS).
What computational approaches are suitable for studying the compound’s binding interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. Parameterize the morpholine group’s hydrogen-bonding capacity and the pyrrole’s aromatic stacking.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. ’s DFT-based charge distributions can inform force-field adjustments .
- QSAR modeling : Corrogate substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on bioactivity using datasets from structural analogs .
How does the steric and electronic profile of the morpholine-4-carbonyl group influence the compound’s reactivity in nucleophilic additions?
Advanced Research Focus
The morpholine group acts as an electron-withdrawing substituent, polarizing the α,β-unsaturated nitrile system and enhancing electrophilicity at the β-carbon. Steric hindrance from the morpholine ring directs nucleophilic attacks to the less hindered face (e.g., Z-configuration preference). Experimental validation:
- Kinetic studies : Monitor nitrile reactivity with thiols or amines via UV-Vis or F NMR (if using fluorinated nucleophiles).
- Comparative analysis : Synthesize analogs with piperidine or thiomorpholine carbonyl groups to isolate electronic vs. steric effects .
What strategies are recommended for analyzing structure-activity relationships (SAR) involving this compound’s pyrrole and morpholine motifs?
Q. Advanced Research Focus
- Fragment-based design : Replace the 4-methoxyphenyl group with halogens or heteroaromatics (e.g., pyridinyl) and assay bioactivity changes. ’s pyrimidine-carbonitrile derivatives provide a template for analog synthesis .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions (pyrrole methyl groups).
- In vitro assays : Test analogs against target proteins (e.g., cytochrome P450 isoforms) to correlate substituent size/logP with inhibition potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
